Thymidine-5'-phosphate
Overview
Description
Thymidine-5’-phosphate, also known as thymidine monophosphate (TMP), is a type of nucleotide that is used as a monomer in DNA. It consists of the pyrimidine thymine attached to the sugar deoxyribose that is bonded to a phosphate group . It is involved in cellular proliferation through the recovery of the nucleotide thymidine in the DNA salvage pathway .
Synthesis Analysis
Thymidine-5’-phosphate can be synthesized from thymidine by the action of thymidine kinase . In a study, diethyl phosphonoacetic acid imidazolides reacted with methyl-4-aminobenzoate or 3,5-bis(trifluoromethyl)phenylamine to produce diethyl (N-arylaminocarbonyl)methyl phosphonates. These compounds were then condensed with 3’-O-acetyl-α-thymidine to yield various 5’-phosphate analogs .
Molecular Structure Analysis
The molecular formula of Thymidine-5’-phosphate is C10H15N2O8P . It has an average mass of 322.2085 Da and a monoisotopic mass of 322.042053 Da .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving Thymidine-5’-phosphate .
Physical And Chemical Properties Analysis
Thymidine-5’-phosphate is a white needle crystal that is soluble in methanol, ethanol, DMSO, and other organic solvents . It is stable under standard temperature and pressure .
Scientific Research Applications
Role in Thymidine Phosphorylase (TP) Inhibition for Cancer Therapy : Thymidine phosphorylase is a key enzyme involved in the synthesis and breakdown of pyrimidine, which catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-α-D-ribose-1-phosphate. This enzyme is significantly expressed in many solid tumor tissues and has been linked to angiogenesis, anti-apoptotic effects, tumor growth, and metastasis. Therefore, TP inhibitors, which often involve the use of thymidine-5'-phosphate or its derivatives, play a crucial role in cancer treatment. Researchers have focused on synthesizing TP inhibitors with varying structures and examining their interaction mechanisms and molecular docking properties for therapeutic applications.
Thymidylate Kinase (TMPK) Function and Antibacterial Research : Thymidylate kinase, another key enzyme in pyrimidine synthesis, catalyzes the phosphorylation of thymidine 5'-monophosphate. It plays a vital role in nucleotide metabolism and is a point of interest in antibacterial research. Studies have explored the efficacy of sulfonylpiperidines as inhibitors of TMPK in Gram-positive bacteria, highlighting the importance of thymidine-5'-phosphate in understanding the mechanisms of substrate selectivity and the development of novel antibacterial agents.
Safety And Hazards
properties
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N2O8P/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOZYWVXFNDGLU-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N2O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25086-81-1 | |
Record name | Polythymidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25086-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60904171 | |
Record name | Thymidine monophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS], Solid | |
Record name | Thymidine 5'-monophosphate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18014 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 5-Thymidylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001227 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Thymidine-5'-phosphate | |
CAS RN |
365-07-1 | |
Record name | 5′-Thymidylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=365-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thymidine monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000365071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thymidine monophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01643 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Thymidine monophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THYMIDINE 5'-MONOPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43W3021X6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Thymidylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001227 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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